2-(Trifluoromethylthio)benzyl alcohol

Descripción general

Descripción

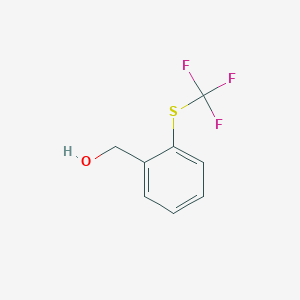

2-(Trifluoromethylthio)benzyl alcohol is a useful research compound. Its molecular formula is C8H7F3OS and its molecular weight is 208.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(Trifluoromethylthio)benzyl alcohol is an organic compound with the molecular formula . This compound has garnered interest in the field of medicinal chemistry due to its unique trifluoromethylthio group, which imparts distinctive biological activities. Its potential applications span various domains, including antimicrobial properties, enzyme inhibition, and as a building block in organic synthesis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to interact with biological targets more effectively than their non-fluorinated counterparts. The specific mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways, although detailed mechanisms remain to be fully elucidated .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Enzyme inhibition is a critical area of research, particularly in developing therapeutic agents for diseases where enzyme overactivity is a concern. Studies suggest that this compound can bind to enzyme active sites, thereby modulating their activity and potentially leading to therapeutic effects .

Case Studies

- Insect Defense Mechanisms : A study on Galleria mellonella (wax moth larvae) demonstrated that treatment with benzyl alcohol derivatives, including this compound, activated oxidative defense processes. This suggests that the compound may enhance the insect's immune response against pathogens .

- Glycosylation Reactions : In carbohydrate chemistry, it was found that trifluoromethylated benzyl groups significantly improve selectivity in glycosylation reactions, which are crucial for synthesizing complex carbohydrates. This property could be exploited in the development of new glycosyl donors for biochemical applications .

The biological activity of this compound is largely attributed to its structural features, particularly the trifluoromethylthio group which enhances lipophilicity and alters electronic properties. These changes facilitate better interaction with biological molecules, including proteins and nucleic acids.

Comparative Analysis

To illustrate the unique properties of this compound compared to similar compounds, a summary table is provided below:

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antimicrobial, enzyme inhibitor | Enhanced selectivity in reactions |

| Benzyl alcohol | Structure | Mild antimicrobial | Less effective than trifluoromethylated variants |

| 4-Trifluoromethylbenzyl alcohol | Structure | Moderate antimicrobial | Similar properties but different reactivity |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas of investigation include:

- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with various biological targets.

- Therapeutic Applications : Exploration of its efficacy in treating specific diseases through its antimicrobial and enzyme-inhibiting properties.

- Synthesis Optimization : Development of more efficient synthetic routes for producing this compound and its derivatives for research and industrial applications.

Aplicaciones Científicas De Investigación

2-(Trifluoromethylthio)benzyl alcohol is an organic compound with the chemical formula C₈H₇F₃OS. It features a benzyl alcohol structure with a trifluoromethylthio group substituted at the ortho position of the benzyl moiety. The molecular weight of the compound is 176.1358 g/mol. this compound is also known as o-Trifluoromethylbenzyl alcohol and 2-(trifluoromethyl)benzylic alcohol.

Potential Applications

This compound has potential applications in various fields. The trifluoromethylthio group can influence the molecule's biological activity, affinity for fats, and electronic properties. These properties could make this compound a valuable building block for the synthesis of novel compounds.

Pharmaceuticals

This compound can be used as a building block in drug synthesis. Compounds with similar structures can interact with biological systems through enzyme inhibition or receptor binding. Analogous trifluoromethyl-containing compounds may exhibit interactions with proteins involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Organic Synthesis

This compound can be achieved through various methods and may be used as a reagent in organic synthesis.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzyl Alcohol | Aromatic Alcohol | Common solvent; used in pharmaceuticals |

| 3-(Trifluoromethyl)benzyl Alcohol | Trifluoromethyl Alcohol | Different position of trifluoromethyl group |

| 4-(Trifluoromethyl)benzyl Alcohol | Trifluoromethyl Alcohol | Another positional isomer; distinct reactivity |

| 2-(Trifluoromethylthio)phenol | Phenolic Compound | Hydroxyl group provides different reactivity |

Propiedades

IUPAC Name |

[2-(trifluoromethylsulfanyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3OS/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKPDCFEJFNLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380689 | |

| Record name | 2-(Trifluoromethylthio)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239463-93-5 | |

| Record name | 2-(Trifluoromethylthio)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.